molecular formula C10H13NO4 B7876767 4-(4-Nitrophenoxy)butan-1-ol CAS No. 60222-69-7

4-(4-Nitrophenoxy)butan-1-ol

Cat. No. B7876767
CAS RN: 60222-69-7
M. Wt: 211.21 g/mol
InChI Key: CEKANDSBJREDEN-UHFFFAOYSA-N
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Description

“4-(4-Nitrophenoxy)butan-1-ol” is a chemical compound with the molecular formula C10H13NO4 . It has a molecular weight of 211.2145 .


Molecular Structure Analysis

The molecular structure of “4-(4-Nitrophenoxy)butan-1-ol” consists of a butanol molecule where one of the hydrogen atoms in the butanol is replaced by a nitrophenoxy group .

Scientific Research Applications

  • Anti-inflammatory Properties : A study by Goudie et al. (1978) on related compounds demonstrated that compounds with a small lipophilic group and a butan-2-one side chain showed significant anti-inflammatory activity (Goudie et al., 1978).

  • Force Field Development for Alcohols : Ferrando et al. (2009) developed a new force field for alcohols and polyalcohols, demonstrating the transferability of the potential through the simulation of a variety of alcohol families, including primary, secondary, tertiary alcohols, and diols (Ferrando et al., 2009).

  • Metabolism Studies : Research by Hecht et al. (1980) investigated the metabolism of a tobacco-specific carcinogen in rats, revealing metabolites resulting from alpha-hydroxylation and carbonyl reduction, providing insights into the metabolic pathways of similar compounds (Hecht et al., 1980).

  • Crystallographic Structure Analysis : Shi and Jiang (1999) disclosed the crystallographic structure of a compound similar to 4-(4-Nitrophenoxy)butan-1-ol, highlighting the importance of structural analysis in understanding the properties of such compounds (Shi & Jiang, 1999).

  • Polymer Synthesis and Characterization : Faghihi et al. (2011) synthesized and characterized new poly(ether–ester–imide)s using a derivative of 4-(4-Nitrophenoxy)butan-1-ol, showing their potential in creating thermally stable and organosoluble polymers (Faghihi et al., 2011).

  • Ultrasound-Assisted Organic Synthesis : Harikumar and Rajendran (2014) used ultrasound-assisted conditions to synthesize 1-butoxy-4-nitrobenzene, demonstrating the potential of ultrasound in enhancing reaction rates (Harikumar & Rajendran, 2014).

  • Hydrogen Bonding Studies in Butanols : Czarnecki et al. (2000) utilized two-dimensional near-infrared correlation spectroscopy to study hydrogen bonding in butanols, contributing to a better understanding of molecular interactions in such compounds (Czarnecki et al., 2000).

  • Solvation Dynamics in Binary Solvent Mixtures : A study by Silva et al. (2002) investigated the solvation dynamics of Brooker's merocyanine in various binary mixtures, providing insights into solvent-solvent and solute-solvent interactions (Silva et al., 2002).

Mechanism of Action

The mechanism of action of “4-(4-Nitrophenoxy)butan-1-ol” is not clearly defined in the available resources. More research would be needed to determine this .

Safety and Hazards

While specific safety and hazard information for “4-(4-Nitrophenoxy)butan-1-ol” is not available, it’s important to handle all chemicals with care. Personal protective equipment should be used and exposure to the compound should be minimized .

properties

IUPAC Name

4-(4-nitrophenoxy)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6,12H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKANDSBJREDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975638
Record name 4-(4-Nitrophenoxy)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenoxy)butan-1-ol

CAS RN

60222-69-7
Record name 1-Butanol, 4-(4-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060222697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Nitrophenoxy)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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